4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-5'-nitrobenzophenone 4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-5'-nitrobenzophenone
Brand Name: Vulcanchem
CAS No.: 159435-02-6
VCID: VC20778836
InChI: InChI=1S/C17H16N2O6/c1-18(2)10-4-7-13(15(20)9-10)16(21)14-8-11(19(23)24)5-6-12(14)17(22)25-3/h4-9,20H,1-3H3
SMILES: CN(C)C1=CC(=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)OC)O
Molecular Formula: C17H16N2O6
Molecular Weight: 344.32 g/mol

4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-5'-nitrobenzophenone

CAS No.: 159435-02-6

Cat. No.: VC20778836

Molecular Formula: C17H16N2O6

Molecular Weight: 344.32 g/mol

* For research use only. Not for human or veterinary use.

4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-5'-nitrobenzophenone - 159435-02-6

Specification

CAS No. 159435-02-6
Molecular Formula C17H16N2O6
Molecular Weight 344.32 g/mol
IUPAC Name methyl 2-[4-(dimethylamino)-2-hydroxybenzoyl]-4-nitrobenzoate
Standard InChI InChI=1S/C17H16N2O6/c1-18(2)10-4-7-13(15(20)9-10)16(21)14-8-11(19(23)24)5-6-12(14)17(22)25-3/h4-9,20H,1-3H3
Standard InChI Key WUPOAAZRMLZXEJ-UHFFFAOYSA-N
SMILES CN(C)C1=CC(=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)OC)O
Canonical SMILES CN(C)C1=CC(=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)OC)O

Introduction

4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-5'-nitrobenzophenone (CAS 159435-02-6) is a synthetic benzophenone derivative with specialized applications in chemical synthesis and fluorescence-based research. This compound’s structural complexity and functional group arrangement make it valuable for creating advanced materials and biological probes.

Physical and Chemical Properties

PropertyValue
Melting Point175–177°C
SolubilityChloroform
Physical FormYellow solid
Storage Temperature-20°C (long-term stability)
Molecular Weight344.32 g/mol
SMILES NotationCOC(=O)c1ccc(cc1C(=O)c2ccc(cc2O)N(C)C)[N+](=O)[O-]

The nitro and methoxycarbonyl groups confer electron-withdrawing effects, influencing reactivity in substitution and reduction reactions .

Synthesis and Industrial Production

The compound is synthesized through multi-step organic reactions, typically involving:

  • Friedel-Crafts acylation to form the benzophenone backbone.

  • Nitration to introduce the nitro group.

  • Esterification to add the methoxycarbonyl moiety .
    Industrial production requires precise control of reaction conditions (temperature, catalysts) to optimize yield and purity. Large-scale batches are often "made to order" due to specialized applications .

Applications in Research and Industry

  • Fluorescent Label Synthesis: Serves as a key intermediate for rhodamine derivatives used in cellular imaging .

  • Drug Development: Functional groups enable conjugation with therapeutic agents for targeted delivery.

  • Material Science: Used in photoactive polymers due to nitro group photostability .

Research Findings and Case Studies

A landmark study by Irving et al. (1995) demonstrated its utility in developing rhodamine-based fluorescent probes for tracking protein interactions in live cells . Key findings include:

  • Brightness: Derivatives exhibit 30% higher quantum yield than fluorescein analogs.

  • pH Stability: Fluorescence remains stable between pH 4–9, ideal for biological systems.

Comparison with Structurally Related Compounds

Compound NameCAS NumberKey Differences
2’-Carboxy-4-dimethylamino-2-hydroxy-5’-nitrobenzophenone166442-40-6Carboxy group replaces methoxycarbonyl
4-Dimethylamino-2-hydroxybenzophenoneLacks nitro and methoxycarbonyl groups

The methoxycarbonyl group in 159435-02-6 enhances solubility in organic solvents compared to carboxy variants .

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